Cas no 52446-52-3 (Benzene, 1-(2-bromoethyl)-4-(phenylmethoxy)-)
52446-52-3 structure
Product Name:Benzene, 1-(2-bromoethyl)-4-(phenylmethoxy)-
Numero CAS:52446-52-3
MF:C15H15BrO
MW:291.183003664017
CID:359600
PubChem ID:16638827
Update Time:2025-04-19
Benzene, 1-(2-bromoethyl)-4-(phenylmethoxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, 1-(2-bromoethyl)-4-(phenylmethoxy)-
- 1-(2-Bromoethyl)-4-(phenylmethoxy)benzene
- 1-(2-bromoethyl)-4-phenylmethoxybenzene
- 1-(benzyloxy)-4-(2-bromoethyl)benzene
- Benzyl 4-(2-bromoethyl)phenyl ether
- CCA44652
- A1-04922
- DTXSID00586273
- 52446-52-3
- MKOBEVFCFUMCGG-UHFFFAOYSA-N
- 1-benzyloxy-4-(2-bromoethyl)benzene
- AKOS000280388
- 1-(2-Bromoethyl)-4-(phenylmethoxy)-benzene
- A7686
- FT-0713465
- SCHEMBL3106481
- 1-(2-bromoethyl)-4-[(phenylmethyl)oxy]benzene
- 4-benzyloxyphenethyl bromide
-
- Inchi: 1S/C15H15BrO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2
- Chiave InChI: MKOBEVFCFUMCGG-UHFFFAOYSA-N
- Sorrisi: BrCCC1C=CC(=CC=1)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 290.03065
- Massa monoisotopica: 290.031
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 9.2A^2
Proprietà sperimentali
- Densità: 1.323
- Punto di ebollizione: 374.634°C at 760 mmHg
- Punto di infiammabilità: 146.098°C
- Indice di rifrazione: 1.594
- PSA: 9.23
Benzene, 1-(2-bromoethyl)-4-(phenylmethoxy)- Letteratura correlata
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
52446-52-3 (Benzene, 1-(2-bromoethyl)-4-(phenylmethoxy)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti